2-{[2-(2,4-difluorophenoxy)propanoyl]amino}benzamide
Overview
Description
2-{[2-(2,4-Difluorophenoxy)propanoyl]amino}benzamide is a synthetic organic compound with the molecular formula C16H14F2N2O3. It is characterized by the presence of a difluorophenoxy group and a benzamide moiety, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 2-{[2-(2,4-difluorophenoxy)propanoyl]amino}benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-difluorophenol and 2-bromopropionyl chloride.
Formation of 2-(2,4-Difluorophenoxy)propanoyl Chloride: 2,4-difluorophenol reacts with 2-bromopropionyl chloride in the presence of a base such as triethylamine to form 2-(2,4-difluorophenoxy)propanoyl chloride.
Amidation Reaction: The resulting 2-(2,4-difluorophenoxy)propanoyl chloride is then reacted with 2-aminobenzamide in the presence of a base like pyridine to yield this compound.
Chemical Reactions Analysis
2-{[2-(2,4-difluorophenoxy)propanoyl]amino}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the difluorophenoxy group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Scientific Research Applications
2-{[2-(2,4-difluorophenoxy)propanoyl]amino}benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-difluorophenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
2-{[2-(2,4-difluorophenoxy)propanoyl]amino}benzamide can be compared with other similar compounds such as:
2-(2,4-Difluorophenyl)pyridine: This compound shares the difluorophenyl group but differs in its overall structure and applications.
4-{[2-(2,4-Dichlorophenoxy)propanoyl]amino}benzamide: This compound has a similar structure but with dichloro instead of difluoro substituents, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-[2-(2,4-difluorophenoxy)propanoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-9(23-14-7-6-10(17)8-12(14)18)16(22)20-13-5-3-2-4-11(13)15(19)21/h2-9H,1H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLNLTSPUPDGJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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